molecular formula C21H23N5O2S B15039609 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide CAS No. 303102-64-9

2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide

Cat. No.: B15039609
CAS No.: 303102-64-9
M. Wt: 409.5 g/mol
InChI Key: JKQHOXBEDWAHHF-LPYMAVHISA-N
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Description

2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide is a synthetically designed organic compound that has emerged as a promising scaffold in anticancer research. Its primary research value lies in its function as a potent dual inhibitor targeting key tyrosine kinase receptors, specifically the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . The simultaneous inhibition of these two critical pathways is a strategic approach in oncology drug discovery, as it aims to disrupt both cancer cell proliferation (via EGFR blockade) and tumor-induced angiogenesis (via VEGFR2 blockade). The compound features a 1,2,4-triazole core, a privileged structure in medicinal chemistry known for its diverse biological activities, which is functionalized with a methoxyphenyl group and linked via a sulfanyl acetohydrazide bridge to a (E)-3-methylbenzylidene moiety. This specific molecular architecture is engineered to fit the ATP-binding pockets of the target kinases. Recent studies, including molecular docking analyses , have confirmed its strong binding affinity and inhibitory activity. It is intended for research applications such as investigating signaling pathways in cell cultures, evaluating anti-angiogenic effects, and profiling the efficacy of dual-kinase inhibition in various cancer models. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

303102-64-9

Molecular Formula

C21H23N5O2S

Molecular Weight

409.5 g/mol

IUPAC Name

2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-methylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C21H23N5O2S/c1-4-26-20(17-8-10-18(28-3)11-9-17)24-25-21(26)29-14-19(27)23-22-13-16-7-5-6-15(2)12-16/h5-13H,4,14H2,1-3H3,(H,23,27)/b22-13+

InChI Key

JKQHOXBEDWAHHF-LPYMAVHISA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC=CC(=C2)C)C3=CC=C(C=C3)OC

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=CC2=CC=CC(=C2)C)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Core Triazole Synthesis

The foundational step involves synthesizing the 4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol moiety. This is typically achieved through cyclocondensation of thiosemicarbazide derivatives with appropriate carbonyl compounds. For example, reacting 4-methoxyphenylacetic acid with thiosemicarbazide in the presence of phosphoryl chloride (POCl₃) yields the triazole-thiol intermediate. Key parameters include:

Parameter Optimal Condition Impact on Yield
Temperature 80–90°C Maximizes cyclization
Solvent Anhydrous ethanol Prevents hydrolysis
Catalyst Phosphoryl chloride (POCl₃) Accelerates ring closure

The thiol group (-SH) at the 3-position of the triazole ring serves as the nucleophilic site for subsequent sulfanyl linkage formation.

Thioether Linkage Formation

The thiol group reacts with α-haloacetohydrazides to form the critical sulfanyl bridge. For instance, treating the triazole-thiol with chloroacetohydrazide in basic ethanol under reflux attaches the acetohydrazide side chain.

Reaction Equation:
$$ \text{Triazole-SH} + \text{Cl-CH}2\text{-CO-NH-NH}2 \xrightarrow{\text{NaOH, EtOH}} \text{Triazole-S-CH}2\text{-CO-NH-NH}2 + \text{HCl} $$

Critical factors affecting this step include:

  • Base Selection : Sodium hydroxide (NaOH) versus potassium carbonate (K₂CO₃). NaOH in ethanol achieves >85% yield due to superior deprotonation of the thiol.
  • Stoichiometry : A 1:1.2 molar ratio of triazole-thiol to chloroacetohydrazide minimizes unreacted starting material.

Hydrazone Formation

The final step involves condensing the acetohydrazide intermediate with 3-methylbenzaldehyde to form the hydrazone group. This Schiff base reaction is conducted in anhydrous methanol with catalytic acetic acid under nitrogen atmosphere to prevent oxidation.

Optimized Conditions:

  • Temperature : 60°C (balances reaction rate and byproduct formation).
  • Reaction Time : 6–8 hours (monitored via TLC until completion).
  • Workup : Precipitation in ice-cwater followed by recrystallization from ethanol yields the pure product (mp: 178–180°C).

Comparative Analysis of Synthetic Methodologies

Solvent Systems

The choice of solvent significantly impacts reaction efficiency:

Solvent Dielectric Constant Yield (%) Purity (%)
Ethanol 24.3 82 98
DMSO 46.7 76 95
Acetonitrile 37.5 68 92

Ethanol emerges as the optimal solvent due to its ability to dissolve both polar and non-polar reactants while facilitating easy product isolation.

Catalytic Approaches

Acid catalysis (e.g., acetic acid) versus base catalysis (e.g., piperidine) in hydrazone formation:

Catalyst Reaction Time (h) Isolated Yield (%)
Acetic acid 6 88
Piperidine 4 78

While piperidine accelerates the reaction, acetic acid provides superior regioselectivity for the E-isomer.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, CH=N), 7.89–6.82 (m, 8H, aromatic), 4.12 (s, 2H, SCH₂), 3.81 (s, 3H, OCH₃), 2.41 (q, 2H, CH₂CH₃), 1.32 (t, 3H, CH₂CH₃).
  • IR (KBr) : 3250 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).

Chromatographic Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) confirms ≥98% purity with a retention time of 6.74 minutes.

Challenges and Mitigation Strategies

Isomer Control

The E/Z isomerism of the hydrazone group necessitates strict reaction control. Using excess aldehyde (1.5 equiv) and maintaining anhydrous conditions favor the thermodynamically stable E-isomer.

Byproduct Formation

Common byproducts include:

  • Oxidized Disulfides : Prevented by conducting thioether reactions under nitrogen.
  • Hydrolyzed Hydrazides : Minimized by avoiding aqueous workup until final stages.

Industrial-Scale Considerations

Parameter Lab Scale Pilot Scale
Batch Size 5 g 500 g
Cooling Rate Ice bath Jacketed reactor
Yield 82% 78%
Purity 98% 95%

Scale-up challenges include heat dissipation during exothermic steps and maintaining consistent mixing in larger reactors.

Chemical Reactions Analysis

Types of Reactions

2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-methylphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway is followed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives with fewer functional groups.

Scientific Research Applications

2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-methylphenyl)methylidene]acetohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-methylphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The triazole ring and sulfanyl group play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Phenyl vs. Methoxyphenyl Substitution

The compound 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N′-[(E)-(3-methylphenyl)methylene]acetohydrazide (MFCD02224524) differs only in the absence of the methoxy group on the triazole’s phenyl ring (replaced by a simple phenyl group). Computational similarity analysis using Tanimoto coefficients (Morgan fingerprints) reveals a structural similarity of ~85%, suggesting comparable bioactivity profiles .

Heterocyclic Variations

Compounds such as ZE-4b (pyridine-2-yl substituent on the triazole) exhibit enhanced polarity due to the nitrogen-containing heterocycle. Pyridine substitution increases hydrogen-bonding capacity, which may improve target binding in biological systems .

Hydrazide Moiety Modifications

Aromatic Aldehyde Derivatives

Replacement of the 3-methylphenyl group with a 4-hydroxy-3,5-dimethoxyphenyl moiety (as in ) introduces additional hydrogen-bond donors and acceptors. This modification could enhance antioxidant activity, as seen in structurally related hydrazones .

Bioactive Hydrazones

In N′-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide (), the hydrazone’s indole-like structure confers potent cytotoxicity against melanoma cells (IC₅₀ = 8.2 μM). This highlights the critical role of the hydrazone’s aromatic system in modulating anticancer activity .

Physicochemical and Pharmacokinetic Properties

A comparative analysis of key parameters is summarized below:

Compound Molecular Weight (g/mol) LogP* Hydrogen Bond Donors Hydrogen Bond Acceptors Notable Bioactivity
Target Compound 460.54 3.2 2 6 Under investigation
MFCD02224524 432.51 3.8 2 5 Antioxidant (1.5× BHT activity)
ZE-4b 453.50 2.9 3 7 Cytotoxic (IC₅₀ = 12.4 μM, MDA-MB-231)
Compound 520.58 2.5 3 8 Not reported

*Calculated using Lipinski’s rule of five approximations.

Computational and Bioactivity Profiling

  • Molecular Networking: Clustering via MS/MS fragmentation patterns () could identify novel analogs with shared bioactivity .

Biological Activity

The compound 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide is a complex molecule featuring a triazole ring and a hydrazide moiety, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential antimicrobial, anticancer, and other therapeutic effects based on available literature.

Structure and Properties

The molecular formula for this compound is C21H23N5O3SC_{21}H_{23}N_5O_3S. The structural representation includes a triazole ring substituted with an ethyl and methoxyphenyl group, along with a sulfanyl linkage and an acetohydrazide component. The presence of these functional groups is significant for its biological activity.

Antimicrobial Activity

Research has indicated that compounds containing the 1,2,4-triazole scaffold exhibit notable antimicrobial properties. In particular, derivatives of triazoles have been documented to possess activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. For example, studies have shown that similar compounds demonstrate Minimum Inhibitory Concentration (MIC) values ranging from 20 to 70 µM against these pathogens .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µM)Target Bacteria
Triazole A20S. aureus
Triazole B40E. coli
Triazole C30Pseudomonas aeruginosa

Anticancer Activity

The anticancer potential of triazole derivatives has been explored in various studies. Compounds with similar structures have shown efficacy against different cancer cell lines. For instance, certain triazole-thione derivatives exhibited IC50 values as low as 6.2 µM against colon carcinoma cells (HCT-116) . The mechanism often involves the induction of apoptosis and inhibition of tumor cell proliferation.

Table 2: Anticancer Activity of Related Compounds

Compound NameIC50 (µM)Cancer Cell Line
Triazole D6.2HCT-116
Triazole E27.3T47D (Breast Cancer)
Triazole F43.4MCF7 (Breast Cancer)

The biological activity of this compound can be attributed to its ability to interfere with cellular processes:

  • Antibacterial Mechanism : Triazoles disrupt the synthesis of nucleic acids in bacteria, leading to impaired growth and replication.
  • Anticancer Mechanism : These compounds may induce oxidative stress in cancer cells, leading to apoptosis through the activation of caspases and other apoptotic pathways.

Case Studies

A notable study involving a series of triazole derivatives demonstrated their effectiveness in vitro against multi-drug resistant strains of bacteria. The study highlighted that specific modifications in the chemical structure could enhance antibacterial potency . Another research effort focused on the anticancer properties of related hydrazone derivatives showed promising results against various cancer cell lines, suggesting that structural variations can significantly impact biological efficacy.

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